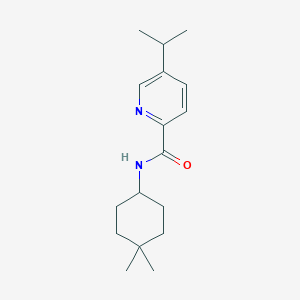
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, also known as DMCPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMCPA belongs to the class of pyridine carboxamides and is a potent ligand for the nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide acts as a positive allosteric modulator of nAChRs, which are a type of ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. By binding to these receptors, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide enhances the activity of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, enhancing synaptic plasticity, and increasing the release of neurotransmitters such as dopamine and acetylcholine. These effects have been attributed to its ability to modulate nAChRs and enhance their activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors. However, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be challenging to synthesize, and its effects can vary depending on the specific subtype of nAChR being targeted.
Future Directions
There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, including the development of new drugs that target nAChRs for the treatment of various neurological disorders. Additionally, further research is needed to understand the specific mechanisms underlying N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide's effects on nAChRs and its potential applications in other fields, such as drug discovery and neuroprotection.
Synthesis Methods
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromopyridine with 4,4-dimethylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and acetic anhydride to form N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide.
Scientific Research Applications
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its ability to interact with nAChRs has made it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)13-5-6-15(18-11-13)16(20)19-14-7-9-17(3,4)10-8-14/h5-6,11-12,14H,7-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZBJRGFGTBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)NC2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)
![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)
